LogP Differentiation vs. Unsubstituted 3-Aminothiophene
The target compound exhibits a predicted LogP of 2.76 , compared to a predicted XLogP3 of 1.2 for the unsubstituted parent 3-aminothiophene [1]. This represents a +1.56 log unit increase in lipophilicity, which is consistent with the additive contribution of the 5-isopropyl and 2-methyl substituents. For context, the positional isomer 2-isopropyl-5-methylthiophen-3-amine (CAS 1521891-99-5) shares the same molecular formula (C₈H₁₃NS, MW 155.26) and is expected to have a similar LogP based on additive fragment contributions, though its experimentally validated value is not publicly reported .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.76 (predicted) |
| Comparator Or Baseline | 3-Aminothiophene (CAS 17721-06-1): XLogP3 = 1.2 (PubChem predicted); Positional isomer 2-Isopropyl-5-methylthiophen-3-amine (CAS 1521891-99-5): LogP not publicly reported |
| Quantified Difference | ΔLogP = +1.56 vs. unsubstituted 3-aminothiophene |
| Conditions | Predicted values; target compound LogP from Leyan vendor computational prediction; comparator XLogP3 from PubChem 2.2 computational pipeline |
Why This Matters
A LogP shift of +1.56 units predicts approximately 36-fold higher organic/aqueous partitioning, which directly impacts membrane permeability, oral absorption potential, and blood-brain barrier penetration in drug discovery programs.
- [1] PubChem Compound Summary. Thiophen-3-amine (CAS 17721-06-1, CID 640543). XLogP3: 1.2. Accessed April 2026. View Source
